Zinc bis(O,O-diisobutyl) bis(dithiophosphate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

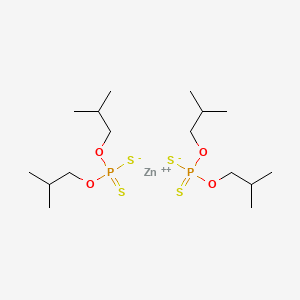

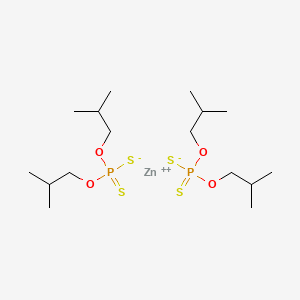

Zinc bis(O,O-diisobutyl) bis(dithiophosphate): is a coordination compound featuring zinc bound to the anion of a dialkyldithiophosphoric acid. This compound is known for its significant role in various industrial applications, particularly as an anti-wear additive in lubricants. Its chemical formula is C16H36O4P2S4Zn and it has a molecular weight of 548.052 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of zinc bis(O,O-diisobutyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O,O-diisobutyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

ZnO+2(RO)2P(S)SH→Zn[(RO)2P(S)S]2+H2O

where ( R ) represents the isobutyl group.

Industrial Production Methods: Industrial production of zinc bis(O,O-diisobutyl) bis(dithiophosphate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

Substitution: It can participate in substitution reactions where the dithiophosphate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution Reagents: Various ligands such as phosphines and amines can be used for substitution reactions.

Major Products:

Oxidation Products: Zinc oxide and sulfur-containing by-products.

Substitution Products: Zinc complexes with new ligands.

Aplicaciones Científicas De Investigación

Chemistry: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is widely used as an anti-wear additive in lubricants. It helps in reducing friction and wear in mechanical systems, thereby extending the lifespan of machinery.

Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential biological and medicinal uses, particularly in the development of new materials and coatings with antimicrobial properties.

Industry: In addition to its use in lubricants, this compound is also employed in hydraulic fluids, greases, and other industrial oils. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion and wear .

Mecanismo De Acción

The mechanism by which zinc bis(O,O-diisobutyl) bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on metal surfaces. This film is formed through a series of chemical reactions that occur under conditions of high pressure and temperature. The tribofilm acts as a barrier, reducing direct metal-to-metal contact and thereby minimizing wear and friction. The molecular targets include metal surfaces, and the pathways involve the thermal and mechanical activation of the compound .

Comparación Con Compuestos Similares

- Zinc bis(O,O-diisooctyl) bis(dithiophosphate)

- Zinc bis(O,O-diethyl) bis(dithiophosphate)

- Zinc bis(O,O-diisopropyl) bis(dithiophosphate)

Comparison: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is unique due to its specific alkyl groups, which influence its solubility, reactivity, and effectiveness as an anti-wear additive. Compared to its analogs, it offers a balance of thermal stability and anti-wear properties, making it suitable for a wide range of industrial applications .

Propiedades

Número CAS |

4563-55-7 |

|---|---|

Fórmula molecular |

C16H36O4P2S4Zn |

Peso molecular |

548.1 g/mol |

Nombre IUPAC |

zinc;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C8H19O2PS2.Zn/c2*1-7(2)5-9-11(12,13)10-6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,12,13);/q;;+2/p-2 |

Clave InChI |

CFGBPGNQMWYJPH-UHFFFAOYSA-L |

SMILES canónico |

CC(C)COP(=S)(OCC(C)C)[S-].CC(C)COP(=S)(OCC(C)C)[S-].[Zn+2] |

Descripción física |

Water or Solvent Wet Solid; Liquid Amber viscous liquid; [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents] Black semi-fluid; [Imperial Oil MSDS] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

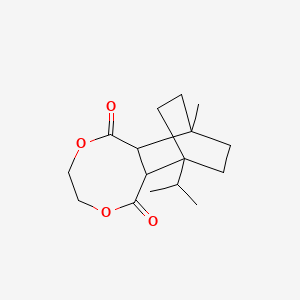

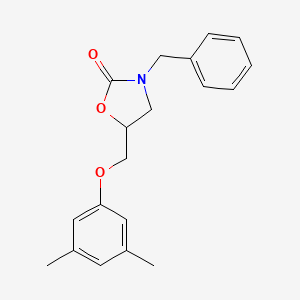

![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)